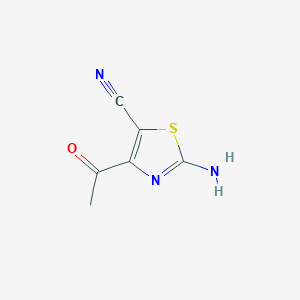

4-Acetyl-2-amino-1,3-thiazole-5-carbonitrile

Description

Properties

IUPAC Name |

4-acetyl-2-amino-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-3(10)5-4(2-7)11-6(8)9-5/h1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNSFOJFWBGGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-amino-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-bromoacetophenone with thiourea, followed by the addition of cyanogen bromide. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or alcohols; reactions often require a catalyst or a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The thiazole moiety, including derivatives like 4-acetyl-2-amino-1,3-thiazole-5-carbonitrile, has been extensively studied for anticancer properties. Research indicates that compounds containing this scaffold can inhibit the growth of various cancer cell lines. For instance, thiazole derivatives have shown promising activity against human glioblastoma and melanoma cells. A study reported that a related thiazole compound demonstrated an IC50 value of 2.01 µM against the HT29 colon cancer cell line, indicating significant antiproliferative effects .

Antimicrobial Properties

Thiazoles are known for their antimicrobial activities. Compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, derivatives with halogen substitutions exhibited enhanced antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory processes. Specifically, derivatives of thiazoles have been shown to inhibit human 5-lipoxygenase (5-LOX), which is crucial in leukotriene biosynthesis linked to asthma and allergic reactions. A notable derivative achieved an IC50 of approximately 10 µM, demonstrating competitive inhibition mechanisms .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiazole derivatives. Research has indicated that modifications at specific positions on the thiazole ring significantly influence biological activity.

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| Halogen substitution | Antibacterial | 25 μg/mL |

| Methoxy group | Anticancer | 10–30 µM |

| Acetyl group | Enzyme inhibition | 10 µM |

These findings underscore the importance of chemical modifications in enhancing therapeutic potential.

Synthesis and Testing

A series of experiments involved synthesizing various thiazole derivatives from this compound through multi-step reactions. These compounds were subjected to biological testing against several cancer cell lines and microbial strains.

Case Study Example:

In one study, a group synthesized N-acylated thiazoles and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The most active compound exhibited an IC50 value of 23.30 mM against A549 cells, showcasing selective cytotoxicity compared to standard chemotherapeutics .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to target enzymes like 5-LOX. These studies complement experimental data by providing insights into the molecular interactions at play.

Mechanism of Action

The mechanism by which 4-acetyl-2-amino-1,3-thiazole-5-carbonitrile exerts its effects often involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. The compound’s structure allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-acetyl-2-amino-1,3-thiazole-5-carbonitrile are compared below with related thiazole and pyrazole derivatives. Key differences in substituents, electronic properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Biological Activity: The acetyl and amino groups in this compound enhance its role in kinase inhibition, likely through hydrogen bonding and steric interactions with PI3K-beta . In contrast, 2-thioxo groups (e.g., in compound 2d from ) increase electron density, favoring interactions with adenosine A2A receptors instead of kinases .

Halogen vs. Acetyl Substituents :

- Brominated analogs (e.g., 2-bromo-1,3-thiazole-5-carbonitrile) lack the acetyl group, making them more reactive as synthetic intermediates but less suited for targeted biological interactions .

Biological Activity

4-Acetyl-2-amino-1,3-thiazole-5-carbonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetyl group at position 4, an amino group at position 2, and a carbonitrile group at position 5 of the thiazole ring. The presence of these functional groups contributes to its biological activity by influencing its interaction with biological targets.

The biological activities of this compound are primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Thiazoles have been investigated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : It may cause arrest at the G2/M phase of the cell cycle.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cancer cell death.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 20 | ROS generation | |

| A549 | 25 | Cell cycle arrest |

Anticonvulsant Activity

Thiazoles have also shown promise in anticonvulsant applications. Compounds with similar structures have been evaluated for their ability to prevent seizures in animal models. The SAR analysis indicates that modifications to the thiazole ring can enhance anticonvulsant properties.

Case Study:

In one study, derivatives of thiazole were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) test. The results demonstrated that certain substitutions on the thiazole ring significantly improved efficacy compared to standard treatments .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the design of more effective thiazole-based compounds. Key findings include:

- Substituents at Position 4 : Acetyl and halogen groups enhance biological activity.

- Amino Group Influence : The presence of an amino group at position 2 is essential for maintaining activity against various targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Acetyl-2-amino-1,3-thiazole-5-carbonitrile?

Methodological Answer: Synthesis optimization involves catalyst selection, solvent systems, and reaction monitoring. For example, AlCl₃ (2 mol%) in dichloromethane or chloroform under reflux for 9–10 hours yields high-purity products. Reaction progress is tracked via TLC, and purification employs column chromatography with petroleum ether/ethyl acetate (98:2 ratio) . Adjusting stoichiometry (e.g., aldehyde derivatives at 1:1 molar ratio with the amine precursor) minimizes side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, acetyl C=O at ~1700 cm⁻¹).

- LC-MS : Validates molecular weight (e.g., [M+1]⁺ peaks for intermediates at m/z 367–368) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7–8 ppm, acetyl CH₃ at δ 2.1–2.3 ppm).

Cross-referencing with XRD (for crystallinity) and elemental analysis ensures structural accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies involve:

- Thermal analysis (TGA/DSC) : Identifies decomposition temperatures.

- HPLC monitoring : Tracks degradation products over time under light, humidity, or oxidative stress.

- pH-dependent stability tests : Use buffers (pH 1–13) to simulate physiological or storage conditions. Store samples at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods validate experimental data for this compound?

Methodological Answer:

- Quantum chemical calculations (DFT) : Optimize geometry and compare vibrational frequencies (FT-IR/Raman) to experimental spectra .

- Molecular docking : Predict binding affinity to targets (e.g., A2A adenosine receptors) using software like AutoDock. Validate with in vitro assays (e.g., IC₅₀ measurements) .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures derived from XRD .

Q. How to resolve conflicting spectral data between experimental and computational results?

Methodological Answer:

- Basis set refinement : Re-run DFT calculations with higher basis sets (e.g., B3LYP/6-311++G(d,p)) to improve accuracy.

- Solvent effect modeling : Include solvent parameters (e.g., PCM model) in simulations to match experimental conditions (e.g., DMSO-d₆ in NMR) .

- Dynamic NMR : Resolve tautomerism or conformational flexibility causing signal splitting .

Q. What experimental designs confirm the compound’s bioactivity in neurological disorders?

Methodological Answer:

- In vitro A2A receptor antagonism assays : Use HEK293 cells expressing human A2A receptors; measure cAMP inhibition via ELISA.

- In vivo rodent models : Assess locomotor activity in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) .

- Metabolic stability tests : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

- Reaction kinetics analysis : Use in situ FT-IR or Raman to identify rate-limiting steps.

- Purification optimization : Replace column chromatography with recrystallization (e.g., DMF/acetic acid mixtures) for large batches .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to improve imine formation efficiency .

Q. What strategies elucidate reaction mechanisms for derivative synthesis?

Methodological Answer:

- Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration in cyclization steps.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Trapping intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles to isolate reactive species .

Data Analysis & Advanced Methodologies

Q. How to integrate XRD and spectroscopic data for structural validation?

Methodological Answer:

- Overlay experiments : Compare XRD-derived bond lengths/angles with DFT-optimized structures.

- Raman spectroscopy : Correlate lattice vibrations (from XRD) with calculated phonon modes.

- Charge density analysis : Use multipole refinement of XRD data to map electron distribution, cross-validated with electrostatic potential surfaces from DFT .

Q. What statistical approaches address variability in biological assay results?

Methodological Answer:

- ANOVA with post-hoc tests : Identify significant differences across treatment groups (e.g., dose-response curves).

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using partial least squares regression.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values from triplicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.